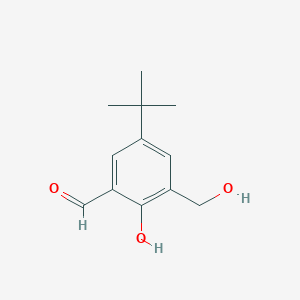
a-D-Galactofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-allofuranose: is a monosaccharide with the molecular formula C6H12O6This compound is less common compared to other sugars like glucose and fructose but has unique properties that make it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From D-glucose: Beta-D-allofuranose can be synthesized from D-glucose through a series of chemical reactions involving protection and deprotection steps.
From D-allose: Another method involves the conversion of D-allose to beta-D-allofuranose using specific reagents and conditions.
Industrial Production Methods: Industrial production of beta-D-allofuranose is less common due to its limited demand. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve the use of protecting groups to control the reactivity of hydroxyl groups and the use of specific catalysts to achieve the desired isomerization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-D-allofuranose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of beta-D-allofuranose can yield sugar alcohols such as allitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of beta-D-allofuranose, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate
Reduction: Sodium borohydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Oxidized derivatives such as aldonic acids
Reduction: Sugar alcohols like allitol
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-D-allofuranose is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and the development of new synthetic methods .
Biology: In biological research, beta-D-allofuranose is used to study the metabolism of rare sugars and their role in various biological processes. It is also used in the development of enzyme inhibitors and other bioactive compounds .
Medicine: Its unique structure makes it a valuable scaffold for the design of bioactive molecules .
Industry: In the industrial sector, beta-D-allofuranose is used in the production of specialty chemicals and as a precursor for the synthesis of various fine chemicals .
Wirkmechanismus
The mechanism of action of beta-D-allofuranose depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. Its unique structure allows it to interact with specific molecular targets, leading to various biochemical effects. The pathways involved may include glycosylation reactions and the formation of glycosidic bonds .
Vergleich Mit ähnlichen Verbindungen
D-glucose: A common monosaccharide with a six-membered ring structure.
D-fructose: Another common monosaccharide with a five-membered ring structure.
D-allose: A stereoisomer of glucose with a similar structure to beta-D-allofuranose.
Uniqueness: Beta-D-allofuranose is unique due to its specific stereochemistry and ring structure. Unlike D-glucose and D-fructose, which are more common and widely studied, beta-D-allofuranose has distinct properties that make it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)


![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)





![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)



